molecular formula C13H20N2O B1362696 1-(3-Methoxy-benzyl)-[1,4]diazepane CAS No. 502142-36-1

1-(3-Methoxy-benzyl)-[1,4]diazepane

Cat. No.: B1362696
CAS No.: 502142-36-1
M. Wt: 220.31 g/mol
InChI Key: DQLMGHXVUWMDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Methoxy-benzyl)-[1,4]diazepane can be achieved through various synthetic routes. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system. Industrial production methods may vary, but typically involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(3-Methoxy-benzyl)-[1,4]diazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methoxy-benzyl)-[1,4]diazepane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it may be used as a lead compound for the development of new therapeutic agents. In industry, it can be used in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-benzyl)-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented, but it is believed to exert its effects through modulation of protein interactions and functions. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(3-Methoxy-benzyl)-[1,4]diazepane can be compared with other similar compounds such as 1-benzyl-1,4-diazepane and 1-benzyl 4-tert-butyl 6-methylene-1,4-diazepane . These compounds share a similar diazepane ring structure but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific methoxy-benzyl substituent, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-2-4-12(10-13)11-15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMGHXVUWMDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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